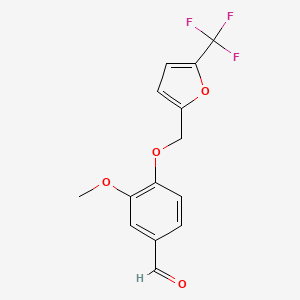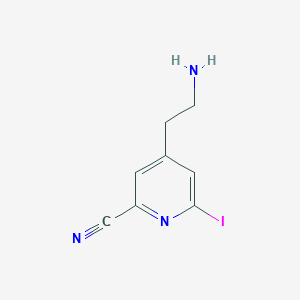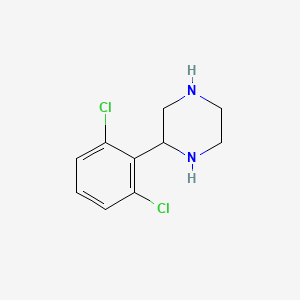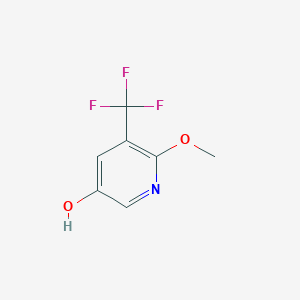
6-Methoxy-5-(trifluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with hydroxy, methoxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
5-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine:
Uniqueness
5-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of both hydroxy and methoxy groups along with the trifluoromethyl group. This combination of functional groups provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
6-methoxy-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-5(7(8,9)10)2-4(12)3-11-6/h2-3,12H,1H3 |
InChI Key |
MRZOZJQCORBGJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide](/img/structure/B14860039.png)


![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14860062.png)

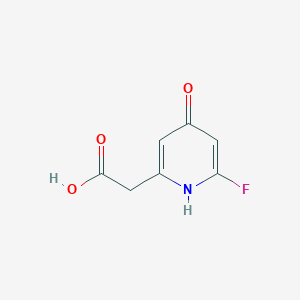

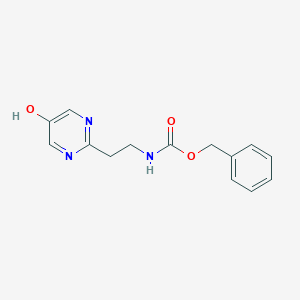
![N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14860095.png)
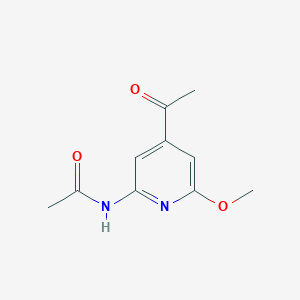
![[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860105.png)
